molecular formula C13H23N2O4S2- B13722074 N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide

N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide

Cat. No.: B13722074
M. Wt: 335.5 g/mol
InChI Key: HGBNFWIQRMLVPX-UHFFFAOYSA-N
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Description

N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a sulfonothioyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through a Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. The sulfonothioyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfonothioyl chloride reacts with the pyrrole derivative under basic conditions. The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the pyrrole reacts with an amine in the presence of a coupling agent such as EDC·HCl .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonothioyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide is unique due to its combination of a pyrrole ring with a sulfonothioyl group and a carboxamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H23N2O4S2-

Molecular Weight

335.5 g/mol

IUPAC Name

N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide

InChI

InChI=1S/C13H23N2O4S2/c1-12(2)9-10(13(3,4)15(12)17)11(16)14-7-6-8-21(18,20)19-5/h9H,6-8H2,1-5H3,(H,14,16)/q-1

InChI Key

HGBNFWIQRMLVPX-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1[O-])(C)C)C(=O)NCCCS(=O)(=S)OC)C

Origin of Product

United States

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